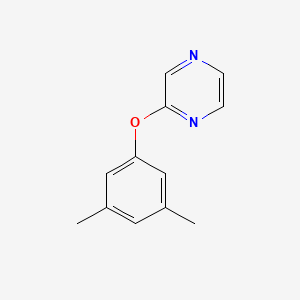

2-(3,5-dimethylphenoxy)pyrazine

Description

Historical Context and Evolution of Pyrazine (B50134) Chemistry

The journey into the world of pyrazines began in the 19th century. The parent compound, pyrazine, is a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. wikipedia.org Early work on pyrazines was often associated with the study of natural products. For instance, certain pigments isolated from butterfly wings in 1891 were later identified as pteridines, which feature a fused pyrazine ring system.

The synthesis of pyrazine and its derivatives has evolved significantly over the years. Some of the earliest methods, dating back to the 1870s, are still recognized in organic chemistry. The Staedel–Rugheimer pyrazine synthesis (1876) involved the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to yield a pyrazine. wikipedia.org Another classic method is the Gutknecht pyrazine synthesis (1879), which is also based on the self-condensation of an α-ketoamine. wikipedia.org These foundational methods paved the way for more advanced and efficient synthetic routes that are used today. Industrially, pyrazines can be produced through the condensation of ethylenediamine (B42938) with vicinal diols. nih.gov

Overview of Heterocyclic Nitrogen Compounds in Modern Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical and life sciences. nih.gov Their structural motifs are found in a vast array of biologically important molecules, including nucleic acids, vitamins, and alkaloids. This prevalence in nature has made them a fertile ground for drug discovery and development. A significant portion of pharmaceuticals on the market contain at least one heterocyclic ring, with nitrogen-containing heterocycles being particularly prominent.

The unique properties of these compounds, such as their ability to participate in hydrogen bonding and various chemical reactions, make them ideal scaffolds for designing new therapeutic agents. nih.gov Pyrazine derivatives, for example, have been shown to possess a wide range of biological activities, including antibacterial, antitumor, and antibiotic properties. nih.govnih.gov Beyond medicine, these compounds are crucial in the development of materials with specific electronic or optical properties, and they are also widely found as flavor and aroma components in food. wikipedia.org

Structural Classification and Nomenclature of Phenoxy-Substituted Pyrazines

Phenoxy-substituted pyrazines are a specific subclass of pyrazines where a phenoxy group (-O-Ph) is attached to the pyrazine ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The core of the name is "pyrazine". The substituent group, in this case, a phenoxy group, is named as a prefix. A number indicates the position of this substituent on the pyrazine ring. For the compound 2-(3,5-dimethylphenoxy)pyrazine , the nomenclature can be broken down as follows:

pyrazine : This is the parent heterocycle.

2-(...) : This indicates that a substituent is attached to the second position of the pyrazine ring.

phenoxy : This describes an oxygen atom connected to a phenyl group, which is then attached to the pyrazine ring.

(3,5-dimethyl...) : This part of the name specifies that the phenyl group of the phenoxy moiety is itself substituted with two methyl groups at its third and fifth positions (relative to the oxygen atom).

A number of phenoxy-pyrazine analogues have been synthesized for research purposes, such as various 5-alkyl-3-methyl-2-phenoxypyrazines. acs.org This systematic variation of substituents allows chemists to study how molecular structure affects physical and chemical properties.

| Component | Description |

| Parent Heterocycle | Pyrazine |

| Primary Substituent | Phenoxy group at position 2 |

| Secondary Substituents | Two methyl groups at positions 3 and 5 of the phenoxy ring |

Rationale for Academic Investigation of this compound and Its Analogues

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. The academic and industrial interest in phenoxy-substituted pyrazines and related structures generally stems from a few key areas:

Flavor and Fragrance Chemistry : Many pyrazine derivatives are known for their potent and characteristic odors, often described as nutty, roasted, or earthy. wikipedia.org The synthesis of new analogues, such as phenoxy-substituted pyrazines, is a common strategy to discover novel flavor and fragrance compounds with unique sensory profiles. acs.org

Medicinal Chemistry : The pyrazine ring is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov The synthesis of new derivatives, including those with phenoxy substituents, is a rational approach in the search for new drug candidates. The phenoxy group can modulate properties like solubility, stability, and the ability to interact with biological targets.

Materials Science : Pyrazine-containing molecules can be used to create larger, more complex structures like polymers and coordination complexes. nih.govhku.hk Research into new pyrazine derivatives can lead to materials with novel electronic, optical, or thermal properties.

The investigation of This compound specifically would likely be part of a broader study on structure-property relationships. By systematically altering the substitution pattern on the phenoxy ring (in this case, with two methyl groups at the 3 and 5 positions), researchers can gain a deeper understanding of how these changes influence the molecule's characteristics, be it its aroma, biological activity, or chemical reactivity.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)15-12-8-13-3-4-14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZJICZWFXSTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 3,5 Dimethylphenoxy Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing information on connectivity and neighboring functional groups.

For instance, in the ¹H NMR spectrum of a derivative, specific chemical shifts (δ) and coupling constants (J) reveal the arrangement of protons. Aromatic protons typically appear in the downfield region, while aliphatic protons are found upfield. The multiplicity of a signal (e.g., singlet, doublet, triplet) indicates the number of adjacent protons.

Similarly, ¹³C NMR spectroscopy provides a count of unique carbon atoms and their electronic environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.

In the analysis of various pyrazine (B50134) derivatives, distinct patterns emerge. For example, the protons of the pyrazine ring and the dimethylphenyl group exhibit characteristic chemical shifts that confirm the presence of these moieties within the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural assignments.

Below is a table summarizing representative ¹H and ¹³C NMR data for a series of pyrazine derivatives.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| Derivative 1 | 4.56 (brs, 1H), 3.55 (s, 1H), 2.87 (t, J = 6.4 Hz, 2H), 2.35 (s, 3H), 2.30 (s, 3H), 1.90-2.15 (m, 1H), 1.60-1.74 (m, 1H), 1.25 (d, J = 6.4 Hz, 3H) | 149.83, 146.57, 138.42, 134.82, 47.00, 29.36, 28.67, 22.16, 21.20, 20.47 |

| Derivative 2 | 4.73 (brs, 1H), 3.55 (s, 1H), 2.87 (s, 2H), 2.63-2.75 (m, 4H), 1.96-2.10 (m, 4H), 1.60-1.70 (m, 1H), 1.24 (d, J =4.4 Hz, 3H) | 149.78, 146.97, 139.15, 135.97, 47.00, 31.27, 30.67, 29.30, 28.89, 23.18, 22.85, 22.17 |

| Derivative 3 | 4.87 (brs, 1H), 3.39 (t, J =5.6 Hz, 2H), 2.87 (t, J =5.6 Hz, 2H), 2.35 (s, 3H), 2.30 (s, 3H), 1.97-2.04 (m, 2H) | 150.14, 146.54, 138.34, 135.04, 41.31, 29.70, 21.54, 21.19, 20.48 |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be deduced. This is crucial for confirming the identity of a newly synthesized compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry. EI often leads to extensive fragmentation, providing valuable information about the molecule's structure. The fragmentation pattern can be pieced together like a puzzle to infer the connectivity of the atoms. ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ or the molecular ion [M]⁺, allowing for the direct determination of the molecular weight.

The table below presents HRMS data for several pyrazine derivatives, showcasing the high accuracy of the technique.

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| Derivative 1 | ESI | 178.1339 [M+H]⁺ | 178.1339 | C₁₀H₁₅N₃ |

| Derivative 2 | ESI | 204.1495 [M+H]⁺ | 204.1497 | C₁₂H₁₇N₃ |

| Derivative 3 | ESI | 164.1182 [M+H]⁺ | 164.1183 | C₉H₁₃N₃ |

| 3,5-Dimethylpyrazine-2-carboxylic acid | ESI⁺ | 153.0664 [M+H]⁺ | 153.0667 | C₇H₈N₂O₂ |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. This technique offers an unambiguous view of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.gov

For pyrazine derivatives, X-ray crystallography can reveal the dihedral angle between the pyrazine ring and the phenoxy group, which is a key conformational feature. For instance, in a study of 5,6-di-2-thienyl-2,3-dihydropyrazine, the dihedral angle between the two thiophene (B33073) rings was determined to be 66.33 (9)°. nih.gov In another example, the crystal structure of magnesium pyrazine-2,5-dicarboxylate hexahydrate showed that the magnesium atom is surrounded by six water molecules in an almost regular octahedral geometry. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Different chemical bonds vibrate at characteristic frequencies, and these vibrations absorb infrared radiation. By analyzing the absorption bands in an IR spectrum, the presence of groups such as C-H, C=N, C-O, and aromatic rings can be confirmed. For pyrazine derivatives, characteristic peaks for the pyrazine ring and the substituted phenyl ring would be expected. For example, a study on a related compound showed C=N stretching at 1612 cm⁻¹ and C=O stretching at 1686 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. researchgate.net Aromatic systems like pyrazine and phenoxy groups exhibit characteristic π→π* transitions. The solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. montana.edu For pyrazine itself, both n→π* and π→π* transitions are observed. montana.edu

The following table shows representative IR data for a pyrazine derivative. rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3259 |

| C-H (sp³) | Stretching | 2933, 2859 |

| C=N | Stretching | 1564 |

| C-O | Stretching | 1178 |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures of isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods. nih.gov

In HPLC, the sample is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. A detector at the end of the column records the elution of each component, producing a chromatogram. The retention time is a characteristic property of a compound under specific conditions. HPLC is particularly useful for the analysis of non-volatile and thermally labile compounds. vwr.com

GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. sigmaaldrich.com GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components. nih.govresearchgate.net

Both HPLC and GC are crucial for quality control, ensuring that a synthesized compound is free from impurities and starting materials. They are also invaluable for separating and quantifying isomers that may be difficult to distinguish by spectroscopic methods alone. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3,5 Dimethylphenoxy Pyrazine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The electronic properties of pyrazine (B50134) derivatives are significantly influenced by the nature and position of substituents. For instance, the addition of methyl or ethyl groups can alter the heat of formation of the pyrazine ring. semanticscholar.org In the case of 2-(3,5-dimethylphenoxy)pyrazine, the dimethylphenoxy group acts as an electron-donating entity, which is expected to raise the energy of the HOMO and influence the molecule's reactivity in processes like electrophilic aromatic substitution.

Theoretical calculations for related heterocyclic systems, such as trispyrazolobenzenes and trispyrazolo-1,3,5-triazines, have been performed using various levels of theory, including B3LYP and composite methods like G4MP2 and G4, to accurately determine their enthalpies of formation. superfri.org Similar approaches can be applied to this compound to obtain precise thermochemical data. The calculated molecular orbital analysis often correlates well with the observed chemical behavior and biological activity of these compounds. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazine derivatives highlights the utility of this approach. For example, pyrazine-based molecules have been investigated as potential therapeutic agents, and molecular docking has been employed to explore their binding interactions with the active sites of enzymes. mdpi.com In such studies, the pyrazine scaffold often plays a crucial role in establishing key interactions with the target protein.

Analysis of Predicted Binding Affinities and Modes

In silico docking approaches have been successfully applied to screen the efficacy of pyrazine-containing 1,2,3-triazole derivatives against selected drug targets. researchgate.net These studies predict the binding affinities, typically expressed as a docking score or binding free energy, which provide a quantitative measure of the strength of the ligand-target interaction. The binding mode reveals the specific orientation of the ligand within the binding pocket and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. For this compound, the pyrazine nitrogen atoms could act as hydrogen bond acceptors, while the dimethylphenoxy group could engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding site.

Elucidation of Electrostatic and Steric Contributions to Interactions

The binding of a ligand to its target is governed by a combination of electrostatic and steric factors. Molecular docking simulations allow for the detailed analysis of these contributions. The electrostatic potential surface of this compound, which can be calculated using quantum chemical methods, would reveal regions of positive and negative potential that guide its interaction with the complementary electrostatic environment of a binding site. The steric contribution, related to the shape and size of the molecule, determines its fit within the binding pocket. The dimethyl substitutions on the phenoxy ring of this compound introduce specific steric bulk that can either enhance binding by occupying a hydrophobic pocket or hinder it by clashing with the protein surface. Studies on related compounds have shown that both steric and hydrophobic interactions are significant contributing factors to their biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscape and flexibility over time. While specific MD simulation data for this compound is scarce, the principles can be inferred from studies on other heterocyclic systems. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces acting on each atom over a series of small time steps. This would generate a trajectory of the molecule's motion, revealing its preferred conformations and the barriers to rotation around the ether linkage connecting the pyrazine and phenoxy rings. Understanding the conformational flexibility is crucial as it can influence the molecule's ability to adopt the optimal geometry for binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For pyrazine derivatives, QSAR studies have been conducted to identify the key molecular descriptors that govern their antiproliferative activity. semanticscholar.org These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A study on phenoxypyrimidine derivatives, which are structurally related to phenoxypyrazines, revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity. nih.gov

A hypothetical QSAR model for a series of 2-(phenoxy)pyrazine analogs could be developed by synthesizing and testing a range of compounds with different substituents on the phenoxy ring. The resulting biological data, combined with calculated molecular descriptors, would be used to build a predictive model. Such a model could highlight, for instance, that electron-donating groups at specific positions on the phenoxy ring enhance activity, providing a roadmap for the design of improved compounds.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for optimizing reaction conditions and understanding how a compound is formed.

For example, theoretical studies on the synthesis of other heterocyclic compounds often involve locating the transition state structure, which represents the highest energy point along the reaction coordinate. The properties of this transition state can provide insights into the factors that control the reaction rate and selectivity.

Mechanistic Investigations of Biological Activities of Phenoxy Pyrazine Derivatives Excluding Clinical Studies

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological activity. Pyrazine (B50134) derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes, which can, in turn, affect physiological and pathological processes.

To identify and characterize enzyme inhibitors, robust biochemical assays are essential. These assays are often developed and optimized for high-throughput screening (HTS) to test large libraries of compounds. For instance, a cell-based assay was developed to identify small molecule inhibitors of Fibroblast Growth Factor 23 (FGF23) signaling, a pathway crucial in phosphate (B84403) homeostasis. nih.gov This assay monitored the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) in HEK293 cells stably expressing the co-receptor Klotho. nih.gov The assay's robustness (Z' factor > 0.5) and specific dependence on FGF23 made it suitable for screening chemical libraries to find modulators of this signaling cascade. nih.gov

Similarly, assays have been designed to target kinases like c-Met and VEGFR-2, which are implicated in cancer progression. A study on nih.govrjraap.comnih.govtriazolo[4,3-a]pyrazine derivatives utilized established kinase inhibitory activity assays to screen for dual inhibitors of these enzymes. nih.govfrontiersin.org Such assays are fundamental in the initial stages of drug discovery to identify lead compounds from a series of synthesized derivatives. nih.govfrontiersin.org

Once a compound is identified as an enzyme inhibitor, kinetic studies are performed to understand the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive). While specific kinetic data for 2-(3,5-dimethylphenoxy)pyrazine is unavailable, research on related pyrazine derivatives illustrates this process. For example, studies on pyrazolo[1,5-a]-1,3,5-triazine derivatives as tubulin inhibitors involved evaluating their effects on tubulin polymerization, a kinetic process. researchgate.net

In the context of antimicrobial research, the discovery of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) as a novel antibacterial agent involved determining its Minimum Inhibitory Concentrations (MIC) against various bacterial strains. nih.gov Further mechanistic studies revealed that its activity against Gram-negative bacteria was enhanced when co-administered with an efflux pump inhibitor, suggesting a possible mechanism of action and a way to overcome bacterial resistance. nih.gov

Cell-Based Assays for Cellular Response Analysis

Cell-based assays are crucial for understanding how a compound affects cellular processes such as proliferation, survival, and death. These assays provide a more holistic view of a compound's activity within a biological system compared to biochemical assays.

A variety of pyrazine derivatives have demonstrated significant antiproliferative and cytotoxic effects in different cancer cell lines. For instance, a new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives showed promising antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. jyu.ficsic.es

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4f | MCF-7 | 4.53 ± 0.30 | jyu.ficsic.es |

| HCT-116 | 0.50 ± 0.080 | jyu.ficsic.es | |

| HepG2 | 3.01 ± 0.49 | jyu.ficsic.es | |

| Compound 5c | MCF-7 | 2.29 ± 0.92 | jyu.ficsic.es |

| Compound 5d | HCT-116 | 3.66 ± 0.96 | jyu.ficsic.es |

| HepG2 | 5.42 ± 0.82 | jyu.ficsic.es | |

| Compound 17l | A549 | 0.98 ± 0.08 | nih.govfrontiersin.org |

| MCF-7 | 1.05 ± 0.17 | nih.govfrontiersin.org | |

| Hela | 1.28 ± 0.25 | nih.govfrontiersin.org | |

| 2-mOPP | K562 | 25 (at 72h) | rjraap.comnih.gov |

| Pyrazine-2-diazohydroxide | A204 | 61 (pH 7.4) | nih.gov |

| 31 (pH 6.0) | nih.gov | ||

| 22 (hypoxic) | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against different cancer cell lines.

The antiproliferative and pro-apoptotic effects of pyrazine derivatives are often mediated by their interference with key cellular signaling pathways. Research has shown that these compounds can modulate pathways that control cell cycle progression and apoptosis.

For example, the pyrazine derivative 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) was found to induce apoptosis in chronic myeloid leukemia K562 cells. rjraap.comnih.gov Mechanistic studies revealed that 2-mOPP treatment led to a downregulation of the anti-apoptotic proteins Bcl-2 and Survivin. rjraap.comnih.gov It also caused cell cycle arrest in the G0/G1 phase. rjraap.comnih.gov

Similarly, a pyrazolo[3,4-d]pyridazine derivative (PPD-1) demonstrated potent cytotoxicity against the A549 lung cancer cell line. nih.gov This compound was found to induce apoptosis by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov It also led to an overexpression of caspase-3 and the tumor suppressor p53, indicating the involvement of the intrinsic mitochondria-dependent apoptosis pathway. nih.gov Furthermore, some 5H-benzopyridophenoxazin-5-ones were shown to induce cell cycle arrest at the G2/M phase without affecting topoisomerases I and II. nih.gov

The efficacy of a drug is highly dependent on its ability to reach its intracellular target. Therefore, understanding the cellular uptake and distribution of a compound is a critical aspect of its mechanistic investigation. Studies on the cellular uptake of nanoparticles have shown that internalization can occur through various energy-dependent pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The nanoparticles were observed to accumulate in the perinuclear region of the cells. nih.gov

While specific studies on the cellular uptake of this compound are not available, research on other small molecules provides a framework for how such investigations could be conducted. For example, the uptake and intracellular distribution of zinc in glioma cells were studied using fluorescent probes and atomic absorption spectrometry. nih.gov These studies revealed that zinc sequestration into intracellular vesicles could be a protective mechanism against cytotoxicity. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

Pyrazine and its derivatives have been recognized for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov The mechanisms behind these activities are varied and can involve different cellular targets than those in mammalian cells.

The compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) has been identified as a novel antibacterial agent effective against resistant nosocomial pathogens. nih.gov Its minimum inhibitory concentrations (MICs) were determined for several bacterial species. Notably, its efficacy against Gram-negative bacteria was significantly increased when used in combination with an efflux pump inhibitor, suggesting that bacterial efflux pumps are a mechanism of resistance to this compound. nih.gov

In the realm of antifungal research, various pyrazole (B372694) and pyrimidine (B1678525) derivatives have been synthesized and tested against fungal strains like Aspergillus niger and Candida albicans. researchgate.netnih.govnih.gov For example, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was synthesized and showed promising antifungal activity against Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, it completely eliminated colonies of both fungal species. nih.gov The development of new antifungal agents is crucial due to the rise of resistance to existing drugs like fluconazole. nih.gov

Anti-inflammatory and Antioxidant Mechanistic Studiesmdpi.comnih.govieasrj.com

Pyrazine derivatives have demonstrated significant anti-inflammatory and antioxidant properties in various non-clinical studies. mdpi.comnih.gov The mechanisms behind these activities are linked to the modulation of key inflammatory pathways and the scavenging of reactive oxygen species.

The anti-inflammatory action of certain pyrazine hybrids is attributed to their ability to inhibit the production of pro-inflammatory mediators. ieasrj.commdpi.com For example, a paeonol (B1678282) derivative containing a pyrazine structure showed a significant inhibitory effect on the overexpression of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophages. mdpi.com This suggests that these compounds can interfere with the signaling pathways that lead to an inflammatory response. The development of pyrazine-containing hybrids often aims to combine the anti-inflammatory properties of the pyrazine core with other pharmacophores to create more potent and selective agents. ieasrj.comieasrj.com

The antioxidant activity of pyrazine derivatives is linked to their capacity to scavenge free radicals and inhibit lipid peroxidation. While specific studies on this compound are limited, research on related heterocyclic compounds like pyrazolines has shown strong inhibition of lipid peroxidation. mdpi.com This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of many inflammatory diseases.

Other Receptor and Biological Target Profiling for Pyrazine Analogsnih.gov

Beyond their antimicrobial and herbicidal activities, pyrazine analogs have been profiled against a range of other biological receptors and targets, indicating their potential in various therapeutic areas.

Chemokine Receptor Antagonism: A series of pyrazinyl-piperazinyl-piperidine derivatives have been identified as potent antagonists of the human CXCR3 chemokine receptor. researchgate.net Optimization of this scaffold led to compounds with high binding affinity, highlighting the role of the pyrazine moiety in receptor interaction. researchgate.net

Kinase Inhibition: Certain pyrazine derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Triazolo[4,3-a] pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov Another study identified 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov

Enzyme Inhibition in Neurodegenerative Disease Models: Pyrazine-based molecules have been evaluated for their potential to inhibit enzymes implicated in neurodegenerative conditions. For instance, several pyrazine scaffolds have demonstrated potent inhibitory activity against the acetylcholinesterase enzyme, a key target in Alzheimer's disease research. doaj.org

Table 3: Biological Targets of Various Pyrazine Analogs

| Pyrazine Analog Class | Biological Target | Potential Application |

|---|---|---|

| Pyrazinyl-piperazinyl-piperidine derivatives | CXCR3 Chemokine Receptor | Inflammatory Diseases |

| Triazolo[4,3-a] pyrazine derivatives | c-Met/VEGFR-2 Kinases | Cancer |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR | Cancer |

| Pyrazine-based scaffolds | Acetylcholinesterase | Alzheimer's Disease |

Future Research Directions and Unaddressed Challenges in 2 3,5 Dimethylphenoxy Pyrazine Research

Development of Novel and Efficient Synthetic Routes

Key areas of focus could include:

Catalytic C-H Functionalization: Investigating transition-metal catalyzed C-H functionalization of the pyrazine (B50134) core could provide a more direct and atom-economical approach to installing the 3,5-dimethylphenoxy moiety. mdpi.com Iron-catalyzed C-H functionalization has already shown promise for other electron-deficient heterocycles like pyrazines. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents.

Biocatalysis: Exploring enzymatic transformations for the synthesis of 2-(3,5-dimethylphenoxy)pyrazine could lead to highly selective and environmentally benign processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Challenges to Address |

| Traditional Condensation Reactions | Well-established chemistry | Multi-step, moderate yields, potential for side products |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity | Cost of catalyst, removal of metal impurities |

| C-H Activation/Functionalization | Atom economy, reduced pre-functionalization | Substrate scope, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, optimization of reaction parameters |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and these technologies hold immense potential for the development of novel this compound derivatives. nih.gov AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, thereby accelerating the design-make-test-analyze cycle. arxiv.org

Future research in this area should focus on:

Generative Models for Novel Scaffolds: Employing deep generative models to design novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.com

Predictive Modeling of ADMET Properties: Developing robust ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs, thereby reducing the likelihood of late-stage clinical failures.

High-Throughput Virtual Screening: Utilizing ML-based virtual screening to efficiently screen large chemical libraries for compounds with desired biological activities against specific targets. nih.gov

The application of AI and ML in the drug discovery pipeline for pyrazine derivatives is outlined in Table 2.

| AI/ML Application | Objective | Potential Impact |

| Generative Adversarial Networks (GANs) | Design of novel pyrazine analogs with optimized properties | Accelerated discovery of lead compounds |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure | Prioritization of synthetic targets |

| Predictive ADMET Modeling | Forecast pharmacokinetic and toxicity profiles | Reduced attrition rates in drug development |

Exploration of Polypharmacology and Multi-Target Directed Ligands for Complex Biological Systems

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases. nih.gov The concept of polypharmacology, where a single drug modulates multiple targets, has gained significant traction. nih.gov Pyrazine-containing compounds have demonstrated a wide range of biological activities, suggesting their potential as scaffolds for the development of multi-target directed ligands (MTDLs). mdpi.com

Future investigations should aim to:

Identify Multiple Targets: Systematically screen this compound and its derivatives against a panel of disease-relevant targets to identify polypharmacological profiles.

Rational Design of MTDLs: Utilize computational and structure-based design approaches to rationally design pyrazine-based MTDLs with optimized activity against multiple targets implicated in a specific disease. nih.gov

Advanced In Vitro Models for Enhanced Mechanistic Elucidation

A thorough understanding of the mechanism of action of this compound is crucial for its clinical development. While traditional 2D cell cultures have been valuable, they often fail to recapitulate the complexity of human tissues. nih.gov The use of more physiologically relevant in vitro models is essential for a deeper mechanistic understanding. technologynetworks.com

Future research should leverage:

3D Organoid Cultures: Utilize patient-derived organoids to study the effects of this compound in a more in vivo-like context, allowing for the investigation of its impact on cell-cell interactions and tissue architecture. nih.gov

Organs-on-a-Chip Technology: Employ microfluidic "organs-on-a-chip" models to simulate the function of human organs and to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic environment. nih.gov

High-Content Imaging and Analysis: Combine advanced microscopy techniques with automated image analysis to obtain multiparametric data on the cellular effects of this compound, providing a more comprehensive understanding of its mechanism of action.

A comparison of different in vitro models is provided in Table 3.

| In Vitro Model | Advantages | Limitations |

| 2D Cell Culture | High-throughput, cost-effective, reproducible | Lacks physiological relevance, poor predictive value |

| 3D Spheroids/Organoids | More in vivo-like, better for studying cell-cell interactions | Lower throughput, higher cost, variability |

| Organs-on-a-Chip | Dynamic culture conditions, multi-organ interactions | Complex fabrication, lower throughput, specialized equipment |

Investigation of Environmental Fate and Chemical Degradation Pathways of Pyrazine Derivatives

As with any new chemical entity, it is imperative to assess the potential environmental impact of this compound and its derivatives. Understanding the environmental fate and degradation pathways of these compounds is essential for ensuring their safe and sustainable use.

Key research questions to be addressed include:

Biodegradability: Determining the susceptibility of this compound to microbial degradation in various environmental compartments, such as soil and water. nih.gov

Photodegradation: Investigating the stability of the compound under simulated sunlight to assess its potential for photodegradation in the atmosphere and aquatic environments.

Identification of Degradation Products: Characterizing the major degradation products to evaluate their potential toxicity and environmental persistence. While some pyrazines are known to be produced and degraded by microorganisms, the specific pathways for synthetic derivatives are largely unknown. researchgate.net

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.